molecular formula C10H16N2O2 B2507904 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 2031242-04-1

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No. B2507904
CAS RN: 2031242-04-1
M. Wt: 196.25
InChI Key: HTSXULFRRSPVJI-WCBMZHEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, commonly known as trans-PT141, is a synthetic peptide that has been extensively researched for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and sexual medicine.

Scientific Research Applications

Enzymatic Kinetic Resolution

The compound has been used in enzymatic kinetic resolution studies. For instance, lipase B from Candida antarctica has been employed in the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, leading to enantiomerically pure products (Barz, Thiel, & Herdtweck, 1996).

Synthesis of α-Tocopherol and α-Tocotrienol

This compound is instrumental in the synthesis of significant biochemicals. For example, its derivatives have been used in the syntheses of α-tocopherol and α-tocotrienol, variants of vitamin E, highlighting its role in creating biologically active compounds (Scott, Bizzarro, Parrish, & Saucy, 1976).

Planar Chiral Bidentate Complexes

Research has also explored its application in synthesizing planar chiral bidentate complexes, which have potential uses in various chemical reactions and as catalysts (Baker, Radzey, Lucas, & Turner, 2012).

Pyrazole and Pyridine Derivative Synthesis

The compound contributes to the synthesis of pyrazole and pyridine derivatives, which are crucial in developing new pharmaceuticals and materials (Gloria Sairem et al., 2012).

Lipase-Catalyzed Methanolysis

Its application extends to lipase-catalyzed methanolysis, which is a critical process in synthesizing optically pure regioisomers for various pharmaceutical applications (Jou-yan Kao & Tsai, 2016).

Anticancer and Antimicrobial Applications

It serves as a precursor in synthesizing novel heterocyclic compounds with potential anticancer and antimicrobial activities, further demonstrating its significance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

properties

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSXULFRRSPVJI-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]methanol

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